ASP5878 -

ASP5878

Catalog Number: EVT-1533628
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASP5878 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR), with potential antineoplastic activity. Upon oral administration, FGFR inhibitor ASP5878 binds to and inhibits FGFR, which results in the inhibition of FGFR-mediated signal transduction pathways. This inhibits proliferation in FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation and survival.
Source and Classification

ASP5878 belongs to a class of compounds known as protein kinase inhibitors. These inhibitors are designed to interfere with the activity of kinases, enzymes that play a crucial role in signaling pathways that regulate cell division, survival, and other vital cellular functions. ASP5878 specifically targets the tyrosine kinase activity of FGFRs, which are implicated in tumorigenesis when overexpressed or mutated.

Synthesis Analysis

Methods and Technical Details

The synthesis of ASP5878 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a pyrazole scaffold combined with a pyrimidine moiety. The synthesis typically starts with commercially available starting materials, which are subjected to various chemical reactions including:

  1. Alkylation: Reacting pyrazole derivatives with alkyl halides to form the desired pyrazole structure.
  2. Pyrimidine Formation: Incorporating pyrimidine rings through cyclization reactions.
  3. Final Modifications: Introducing functional groups that enhance biological activity and selectivity towards FGFRs.

The detailed synthetic routes can be found in literature where ASP5878's structure-activity relationship (SAR) has been explored extensively to optimize its potency and selectivity against FGFRs .

Molecular Structure Analysis

Structure and Data

ASP5878 is characterized by its complex molecular structure, which includes:

  • A pyrazole ring
  • A pyrimidine derivative
  • Various substituents that enhance its binding affinity to FGFRs

The molecular formula for ASP5878 is C19H19F2N5O3C_{19}H_{19}F_{2}N_{5}O_{3}, and its molecular weight is approximately 395.38 g/mol. The specific arrangement of atoms allows for effective interaction with the ATP-binding site of the FGFRs, inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

ASP5878 undergoes specific chemical reactions primarily related to its interaction with FGFRs. In vitro studies have demonstrated that ASP5878 effectively inhibits the phosphorylation of FGFRs, leading to decreased downstream signaling associated with cell proliferation and survival. Key reactions include:

  • Inhibition of Kinase Activity: ASP5878 binds competitively to the ATP-binding site of FGFRs, preventing their phosphorylation.
  • Induction of Apoptosis: The inhibition of FGFR signaling pathways results in apoptosis in cancer cells expressing FGF19 or FGFR3 mutations .
Mechanism of Action

Process and Data

The mechanism of action for ASP5878 involves its selective inhibition of FGFR-mediated signaling pathways. Upon administration:

  1. Binding: ASP5878 binds to the ATP-binding pocket of the FGFRs.
  2. Inhibition: This binding prevents the phosphorylation of tyrosine residues on the receptor itself and downstream signaling proteins.
  3. Tumor Regression: In preclinical models, treatment with ASP5878 has led to significant tumor regression in HCC and urothelial carcinoma models due to disrupted signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ASP5878 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and can be suspended in methyl cellulose for biological assays.
  • Stability: The compound shows improved metabolic stability compared to earlier analogs, making it more suitable for therapeutic use.
  • Selectivity: ASP5878 demonstrates high selectivity towards FGFRs over other kinases, minimizing off-target effects .
Applications

Scientific Uses

ASP5878 is primarily investigated for its applications in oncology, particularly for treating cancers associated with aberrant fibroblast growth factor signaling:

  • Hepatocellular Carcinoma: It has shown efficacy against tumors expressing FGF19.
  • Urothelial Carcinoma: Studies indicate potential benefits for patients with FGFR3 mutations or fusions.

Ongoing research aims to further elucidate its therapeutic potential across various cancer types while exploring combination therapies that may enhance its efficacy .

Introduction to ASP5878: Pharmacological Profile and Development Rationale

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway as a Therapeutic Target

The fibroblast growth factor (FGF)/FGFR signaling axis comprises 18 ligands and four transmembrane receptor tyrosine kinases (FGFR1–4). This pathway regulates critical physiological processes including embryogenesis, tissue repair, and metabolism through activation of downstream effectors such as RAS/MAPK, PI3K/AKT, and PLCγ [4] [5]. Pathological FGFR activation occurs via multiple mechanisms:

  • Gene amplification: Observed in 10–19% of breast (FGFR1) and squamous lung cancers (FGFR1)
  • Point mutations: Prevalent in urothelial carcinomas (FGFR3 S249C in 48% of cases)
  • Gene fusions: FGFR3-TACC3 in 3% of muscle-invasive bladder cancers
  • Ligand overexpression: FGF19-FGFR4 in 30% of hepatocellular carcinomas [1] [3] [9]

Heparan sulfate proteoglycans (HSPGs) act as co-receptors for paracrine FGFs, while endocrine FGFs (FGF19/21/23) require Klotho proteins for receptor binding. This distinction creates tissue-specific signaling paradigms exploitable for targeted therapy [5]. The constitutive FGFR activation promotes tumorigenesis through uncontrolled proliferation, angiogenesis, and chemotherapy resistance, establishing FGFRs as high-value oncology targets [6] [9].

Table 1: Oncogenic FGFR Aberrations in Solid Tumors

Cancer TypeFGFR AberrationFrequencyPrimary Receptor
Urothelial CarcinomaFGFR3 mutations/fusions15–60%FGFR3
Hepatocellular CarcinomaFGF19 overexpression~30%FGFR4
Breast CancerFGFR1 amplification10%FGFR1
Squamous NSCLCFGFR1 amplification19%FGFR1
RhabdomyosarcomaFGFR4 mutations7–8%FGFR4

Rationale for Pan-FGFR Inhibition in Oncological and Genetic Disorders

Tumor heterogeneity and compensatory signaling necessitate broad FGFR inhibition. ASP5878 demonstrates equipotent inhibition across FGFR1–4 (IC₅₀ = 0.6–3.5 nM), addressing limitations of isoform-specific agents [3] [6]. Key therapeutic rationales include:

  • Overcoming Chemoresistance: In gemcitabine-resistant RT-112 bladder cancer cells, ASP5878 suppressed proliferation (IC₅₀ = 37 nM) and reduced c-MYC overexpression, a resistance mediator. Similar activity occurred in adriamycin-resistant UM-UC-14 lines with MDR1 overexpression [1] [6].
  • Ligand-Dependent Cancers: ASP5878 inhibited FGF19-driven hepatocellular carcinoma growth (IC₅₀ = 6.5–34 nM in Hep3B2.1-7, HuH-7, JHH-7 cells) and induced tumor regression in orthotopic xenografts [3].
  • Pharmacodynamic Advantages: Oral once-daily dosing achieved sustained tumor regression in xenograft models by persistently suppressing FGFR phosphorylation and downstream ERK activation [6].

Table 2: Preclinical Efficacy of ASP5878 in FGFR-Driven Models

Tumor ModelGenetic AlterationASP5878 IC₅₀ (nM)Key Effects
RT-112 (bladder)FGFR3-TACC3 fusion37↓c-MYC, ↓pERK
Gemcitabine-resistant RT-112FGFR3-TACC3 + chemo-resistance40Overcame chemoresistance
Hep3B2.1-7 (liver)FGF19 overexpression6.5Apoptosis induction
UM-UC-14 (bladder)FGFR3 S249C mutation28Tumor regression in vivo

Historical Development of ASP5878 Within the FGFR Inhibitor Class

ASP5878 emerged from systematic optimization of pyrimidine-based scaffolds to address metabolic instability and off-target effects of early FGFR inhibitors:

  • First-Generation Inhibitors: Non-selective TKIs (e.g., nintedanib, ponatinib) inhibited VEGFR/PDGFR with FGFR, causing hypertension and other class-effects [7] [9].
  • Second-Generation Selective Agents: Erdafitinib (JNJ-42756493) showed clinical activity but exhibited dose-limiting hyperphosphatemia and ocular toxicity due to FGFR1 inhibition [6] [9].
  • ASP5878 Optimization: Structural modifications of lead compound 1 (hCLᵢₙₜ = 171 mL/min/kg; hERG IC₅₀ = 10 µM) included:
  • Ethylene-to-ether linker substitution to block oxidative metabolism
  • Pyrazole replacement of phenyl moiety to reduce π-stacking with hERG
  • 2,6-difluoro-3,5-dimethoxybenzyl group maintenance for FGFR binding affinity [8]

The resulting ASP5878 exhibited:

  • Improved metabolic stability (human microsomal CLᵢₙₜ = 21 mL/min/kg)
  • Reduced hERG inhibition (IC₅₀ > 30 µM)
  • Sustained oral exposure (rat F = 76.1%; dog F = 94.2%)
  • Nanomolar FGFR1–4 inhibition (IC₅₀ = 0.6–3.5 nM) [8]

ASP5878 entered phase I trials (NCT02038673) as the first brain-penetrant pan-FGFR inhibitor, leveraging its small molecular weight (MW = 461.5 g/mol) to target metastatic brain lesions – a limitation of antibody-based FGFR therapies [8] [10].

Table 3: Evolution of FGFR Inhibitors

GenerationRepresentative AgentsKey TargetsClinical Limitations
First-generationNintedanib, PonatinibFGFR/VEGFR/PDGFRHypertension, broad toxicity
Second-generationErdafitinib, AZD4547FGFR1–3Hyperphosphatemia, ocular toxicity
Pan-FGFR SelectiveASP5878FGFR1–4Optimized safety profile

Properties

Product Name

ASP5878

Synonyms

ASP5878; ASP-5878; ASP 5878.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.